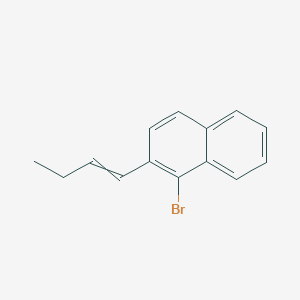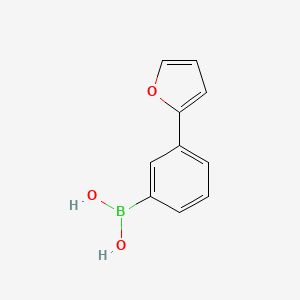
1-Bromo-2-but-1-en-1-ylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-2-((E)-but-1-enyl)naphthalene is an organic compound that belongs to the class of naphthalenes substituted with a bromo group and a butenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-bromo-2-((E)-but-1-enyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and a boron reagent . Another method involves the cyclization of 1-bromo-2-(prop-2-enyloxy)naphthalene in the presence of Bu3SnH and AIBN as an initiator in dry benzene under reflux conditions .
Industrial Production Methods
Industrial production methods for 1-bromo-2-((E)-but-1-enyl)naphthalene are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-2-((E)-but-1-enyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Strong bases like potassium tert-butoxide are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted naphthalenes, while elimination reactions typically produce alkenes.
Aplicaciones Científicas De Investigación
1-bromo-2-((E)-but-1-enyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of advanced materials and as a precursor in the synthesis of other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1-bromo-2-((E)-but-1-enyl)naphthalene depends on the specific reactions it undergoes. In the Suzuki–Miyaura coupling reaction, the mechanism involves oxidative addition of the bromo compound to the palladium catalyst, followed by transmetalation with the boron reagent and reductive elimination to form the desired product . The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylnaphthalene: This compound has a similar structure but with a methyl group instead of a butenyl group.
1-Bromonaphthalene: This compound lacks the butenyl group and has only the bromo substituent.
Uniqueness
1-bromo-2-((E)-but-1-enyl)naphthalene is unique due to the presence of both a bromo and a butenyl group on the naphthalene ring
Propiedades
Fórmula molecular |
C14H13Br |
|---|---|
Peso molecular |
261.16 g/mol |
Nombre IUPAC |
1-bromo-2-but-1-enylnaphthalene |
InChI |
InChI=1S/C14H13Br/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)15/h3-10H,2H2,1H3 |
Clave InChI |
QMJRBIBSGSVEQN-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC1=C(C2=CC=CC=C2C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate](/img/structure/B14005161.png)

![3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide](/img/structure/B14005173.png)

![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)

![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)



![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)



